
o-アニシジン-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Anisidine-d7, also known as O-Anisidine-d7, is a useful research compound. Its molecular formula is C₇D₇H₂NO and its molecular weight is 130.2. The purity is usually 95%.
BenchChem offers high-quality o-Anisidine-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Anisidine-d7 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
“o-アニシジン-d7”用途の包括的な分析
“this compound”は、その独特の特性により、科学研究で頻繁に使用される重水素化化合物です。以下は、さまざまな分野における用途の詳細な分析です。
抗菌性ナノ複合材料
This compound: は、ポリ(o-アニシジン)/BaSO4ナノ複合材料の合成に使用されます。これらの材料は、潜在的な抗菌特性を示し、細菌の増殖を防ぐために、医療機器やコーティングに適しています。 o-アニシジンとBaSO4充填剤の酸化重合により、特定の抗菌用途に合わせて最適化できる、調整可能な特性を持つ複合材料が生成されます {svg_1}.
導電性ポリマー
この化合物は、導電性ポリマーの製造におけるモノマーとして機能します。これらのポリマーは、電気伝導率が向上しているため、充電式バッテリー、センサー、マイクロ電子デバイスの開発に不可欠です。 これらのポリマーの電気的特性を制御できることから、電子機器やエネルギー貯蔵用途で非常に価値のあるものになっています {svg_2}.
電気化学的特性
This compound: は、ポリマーの電気化学的特性に対する位置異性体効果の研究に関与しています。 TiO2ナノ粒子と組み合わせると、燃料電池やスーパーキャパシタの用途に不可欠な有望な電気化学的特性を示すポリマーマトリックスを形成します {svg_3}.
電気伝導率の向上
研究によると、This compoundを使用して、電気伝導率が向上したナノ複合材料を作成できます。 この特性は、電子機器を保護するために不可欠な帯電防止コーティングや電磁干渉シールド材の開発に特に役立ちます {svg_4}.
光吸収
ポリ(o-アニシジン)/BaSO4ナノ複合材料の光吸収における化合物の役割は重要です。 これらの材料は、効率的な光吸収と変換が不可欠な発光ダイオード(LED)や太陽電池など、オプトエレクトロニクス用途があります {svg_5}.
熱安定性
This compound: ベースのナノ複合材料は、熱安定性が向上しています。 この強化は、材料が劣化することなく極限状態に耐える必要がある航空宇宙や自動車業界など、高温環境で使用される材料にとって重要です {svg_6}.
分析手法
科学研究では、This compoundは、FTIRおよびUV-可視分光法などの分析手法と組み合わせて使用されることがよくあります。 これらの手法は、材料の機能的識別に役立ち、材料科学や化学分析の分野で不可欠です {svg_7}.
抗菌活性評価
最後に、This compoundは、材料の抗菌活性を評価するために不可欠です。 緑膿菌や黄色ブドウ球菌など、さまざまな細菌株を使用してナノ複合材料の有効性をテストします。これは、医療や衛生における用途にとって非常に重要です {svg_8}.
Safety and Hazards
作用機序
Target of Action
o-Anisidine-d7, also known as 2-Methoxy-1-aminobenzene-d7, is a biochemical used for proteomics research Its related compound, anisindione, is known to target precursor proteins that are critical in forming active procoagulation factors ii, vii, ix, and x, as well as the anticoagulant proteins c and s, in the liver .
Mode of Action
It does this by inhibiting the vitamin K–mediated gamma-carboxylation of precursor proteins, which prevents the formation of active procoagulation factors and anticoagulant proteins .
Biochemical Pathways
A theoretical investigation on the degradation mechanism of o-anisidine (o-and), a related compound, initiated by the attack of an oh radical has been reported . This study found that the OH addition to the C2 atom dominates in the applied temperature range .
Result of Action
It’s worth noting that o-anisidine is considered a carcinogenic chemical .
Action Environment
It’s known that o-anisidine is a dangerous pollutant from the production of dyes .
生化学分析
Biochemical Properties
o-Anisidine-d7, like its parent compound o-Anisidine, is likely to interact with various enzymes, proteins, and other biomoleculesStudies on o-Anisidine have shown that it undergoes degradation initiated by the attack of an OH radical .
Cellular Effects
O-Anisidine, the parent compound, is known to harm human health and is considered a carcinogenic chemical . It’s plausible that o-Anisidine-d7 may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
O-Anisidine is known to undergo degradation initiated by the attack of an OH radical . This suggests that o-Anisidine-d7 may also interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of o-Anisidine-d7 in laboratory settings. O-Anisidine is known to degrade quickly, with an average tropospheric lifetime estimated to be 9.7 minutes at 272 K .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of o-Anisidine-d7 in animal models. O-Anisidine has been found to cause tumors of the urinary bladder in both genders of F344 rats and B6C3F1 mice .
Metabolic Pathways
O-Anisidine is known to be involved in various metabolic pathways, including those involving enzymes and cofactors .
特性
IUPAC Name |
2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPITZXILSNTON-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)OC([2H])([2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)
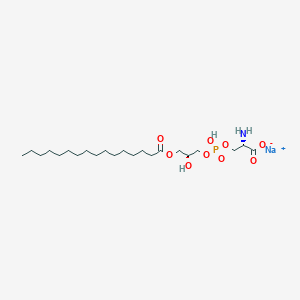
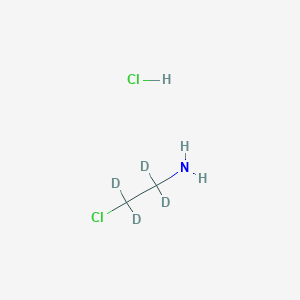

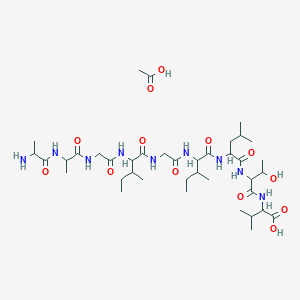

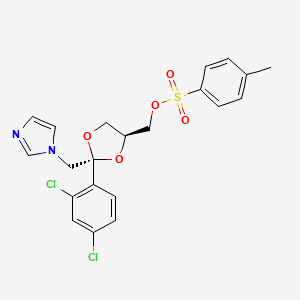
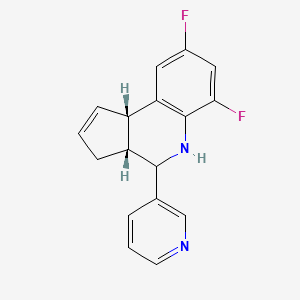
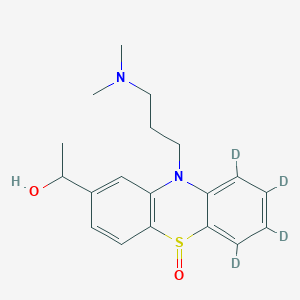
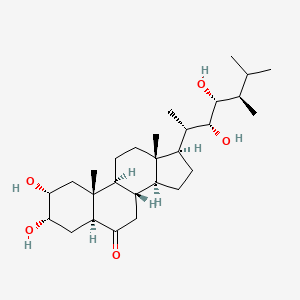
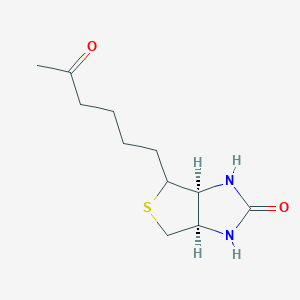
![[1'-13C]uridine](/img/structure/B1146227.png)
